molecular formula C16H7ClFN3O3 B12917784 4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile CAS No. 928779-54-8

4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile

Cat. No.: B12917784
CAS No.: 928779-54-8
M. Wt: 343.69 g/mol
InChI Key: FWVBQVUEQKEEIT-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a carbonitrile group at position 3, a nitro group at position 6, and a 3-chloro-4-fluorophenoxy substituent at position 4 of the quinoline core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

CAS No.

928779-54-8

Molecular Formula

C16H7ClFN3O3

Molecular Weight

343.69 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C16H7ClFN3O3/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H

InChI Key

FWVBQVUEQKEEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])OC3=CC(=C(C=C3)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluorophenol with 3-nitrophthalonitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under nitrogen atmosphere . The resulting intermediate is then subjected to further reactions to introduce the quinoline core and other substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine or other functional groups.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues in Patented Quinoline Derivatives

Several structurally related quinoline carbonitriles have been synthesized in patent literature, differing primarily in substituent patterns:

Compound Name Substituents (Positions) Core Structure Key Features Reference
Target Compound 3-Chloro-4-fluorophenoxy (4), NO₂ (6), CN (3) Quinoline Electron-withdrawing nitro and halogenated phenoxy groups
7BQ (Patent EP 3 222 620 B1) 4-Methylbenzyloxy (4), 1-methylpiperidin-4-yl-oxy (7) Quinoline Bulky 4-methylbenzyloxy group; tertiary amine at position 7
7BR (Patent EP 3 222 620 B1) 4-Cyanobenzyloxy (4), 1-methylpiperidin-4-yl-oxy (7) Quinoline Polar cyanobenzyloxy group; potential for hydrogen bonding
7BI (Patent Preparation 7BI) 3-Chloro-4-fluorophenylamino (4), 1-methylpiperidin-4-yl-oxy (7) Quinoline Amino group instead of phenoxy; altered hydrogen-bonding capacity
7BJ (Patent Preparation 7BJ) 3-Ethynylphenylamino (4), 1-methylpiperidin-4-yl-oxy (7) Quinoline Ethynyl group introduces rigidity; potential π-π interactions

Key Observations :

  • The phenoxy vs. phenylamino substitution at position 4 significantly alters electronic properties. Amino groups (7BI, 7BJ) may enhance solubility but reduce steric bulk compared to phenoxy derivatives .
  • Halogenation (Cl, F) in the target compound and 7BI improves metabolic stability and lipophilicity, whereas cyanobenzyloxy (7BR) increases polarity .

Core Structure Variations: Quinoline vs. Pyrimidine/Thienopyrimidine

describes 4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine (11), which replaces the quinoline core with a thienopyrimidine system. Key differences include:

  • Planarity: The fused thiophene-pyrimidine core may reduce planarity compared to quinoline, affecting DNA intercalation or enzyme binding.
  • Synthetic Yield: Reported yield of 76% for compound 11 vs. variable yields in quinoline derivatives (patent data unspecified) .
  • LC-MS Data: Molecular ion [M+H]⁺ at m/z 357.0 vs. higher masses for quinoline analogues (e.g., target compound ~386 g/mol).

Substituent Position and Functional Group Impact

Nitro Group Position (Quinoline Derivatives)
  • 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2): Ethoxy at position 7 instead of phenoxy at position 4. Ethoxy groups increase hydrophobicity but reduce steric hindrance compared to bulky phenoxy .
  • 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Similarity: 0.72): Amino and pyridinylmethoxy groups introduce basicity and hydrogen-bonding sites, diverging from the target’s nitro-phenoxy motif .
Hydrogenated Cores
  • 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 1708079-57-5): Saturated quinoline core improves solubility but reduces aromatic π-system interactions .

Biological Activity

4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a quinoline core with various functional groups, including a nitro group and a cyano group, which are known to enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H9ClFN3O
  • Molecular Weight : 313.714 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cell signaling and proliferation.
  • DNA Interaction : It may interact with DNA, leading to disruptions in replication and transcription processes.
  • Induction of Apoptosis : The presence of nitro and cyano groups enhances its capability to induce programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could potentially be developed into a novel antibiotic agent.

Anticancer Activity

In vitro studies have shown that the compound is effective against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity was assessed using standard assays, revealing the following IC50 values:

Cell LineIC50 (µM)
MCF-715.2
A54922.8

The anticancer mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Case Studies

  • Antibacterial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several quinoline derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial activity, highlighting the importance of the chlorofluorophenyl group in enhancing potency against Gram-positive bacteria .
  • Cytotoxicity Evaluation :
    A recent investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized flow cytometry to assess apoptosis markers and found significant increases in early apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer therapeutic .

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